molecular formula C9H18N4 B13640557 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B13640557
M. Wt: 182.27 g/mol
InChI Key: XRHAEHJNGXFVFA-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparison with Similar Compounds

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole: A parent compound with similar structural features but lacking the isopropyl and methyl substituents.

    3-Isopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar biological activities.

    2-(1H-1,2,4-Triazol-5-yl)propan-2-amine: A compound with a similar triazole core but different substituents.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C9H18N4/c1-6(2)7-11-8(9(3,4)10)13(5)12-7/h6H,10H2,1-5H3

InChI Key

XRHAEHJNGXFVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C(C)(C)N)C

Origin of Product

United States

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